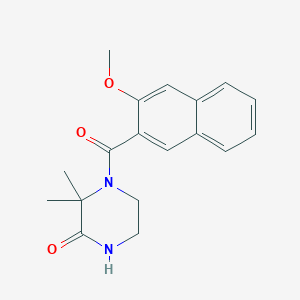

4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one

Description

4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 3-methoxy-2-naphthoyl group and two methyl groups at the 3-position. The piperazinone ring system is a versatile scaffold in medicinal chemistry, often employed for its conformational rigidity and hydrogen-bonding capabilities, which enhance receptor binding .

Properties

IUPAC Name |

4-(3-methoxynaphthalene-2-carbonyl)-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-18(2)17(22)19-8-9-20(18)16(21)14-10-12-6-4-5-7-13(12)11-15(14)23-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORUXYQDEFIZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3C=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting with the preparation of the naphthoyl intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions or amines replace a leaving group on the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Piperazinone Core

- 3,3-Dimethylpiperazin-2-one (CAS 22476-74-0): The unsubstituted base structure lacks the naphthoyl group, providing a reference for evaluating substituent effects. Its molecular weight is 128.18 g/mol, significantly lower than derivatives with bulky substituents.

- 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one (CAS 1514610-57-1): Substitution with a 4-fluorophenyl group increases molecular weight to 222.26 g/mol. The electron-withdrawing fluorine atom may enhance metabolic stability compared to methoxy or methyl groups. This compound is noted as a "versatile small molecule scaffold," highlighting its utility in drug discovery .

Naphthoyl-Substituted Piperazinones

4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one :

Replacing the 3-methoxy-2-naphthoyl group with an unmodified 2-naphthoyl moiety simplifies the structure but removes the methoxy group’s electronic effects. The absence of methoxy may reduce solubility in polar solvents and alter binding interactions in biological systems .- 4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one (CAS 1690172-25-8): This derivative substitutes the naphthoyl group with an imidazopyridazine-carbonyl moiety. Its molecular weight (423.48 g/mol) is higher than the target compound, which may impact bioavailability .

Pharmacologically Active Derivatives

- (R)-4-(2-(4-(1-(3-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Piperidin-4-Yl)Phenoxy)Ethyl)-1,3-Dimethylpiperazin-2-One 6-Hydroxy-2-Naphthoate (AZD5153 HNT salt, CAS 1869912-40-2): This complex derivative incorporates a triazolopyridazine group and a 6-hydroxy-2-naphthoate counterion. The hydroxy-naphthoate enhances solubility, while the triazolopyridazine moiety likely contributes to epigenetic reader domain interactions. Its molecular weight (667.75 g/mol) and structural complexity suggest specialized applications in oncology or epigenetics .

Key Data and Research Findings

Discussion of Substituent Effects

- Methoxy vs. In contrast, fluorophenyl groups (e.g., CAS 1514610-57-1) improve metabolic stability and bioavailability .

- Naphthoyl vs. Heterocyclic Carbonyls : Naphthoyl groups contribute to lipophilicity and planar stacking, whereas imidazopyridazine or triazolopyridazine substituents (e.g., CAS 1690172-25-8) introduce heteroatoms for hydrogen bonding and selectivity .

- Counterion Effects : The 6-hydroxy-2-naphthoate counterion in AZD5153 enhances aqueous solubility, a critical factor for in vivo efficacy .

Biological Activity

The compound 4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in therapeutic contexts.

Structural Characteristics

The molecular structure of 4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one can be represented as follows:

- Molecular Formula : C_{16}H_{20}N_{2}O_{2}

- Molecular Weight : 272.35 g/mol

The compound features a piperazine ring substituted with a naphthoyl moiety and a methoxy group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxy-2-naphthoic acid with 3,3-dimethylpiperazine under controlled conditions. The process can be optimized for yield and purity through various organic synthesis techniques, including recrystallization from suitable solvents.

Antitumor Activity

Recent studies have highlighted the antitumor potential of piperazine derivatives. Compounds similar to 4-(3-Methoxy-2-naphthoyl)-3,3-dimethylpiperazin-2-one have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, research indicates that related piperazine compounds exhibit activity against colon, breast, and lung cancers by inducing apoptosis and inhibiting cell proliferation (Brockunier et al., 2004; Bogatcheva et al., 2005).

The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and apoptosis. Piperazine derivatives may influence the expression of key proteins involved in these pathways, such as Bcl-2 family proteins and caspases.

Other Biological Activities

In addition to antitumor effects, there is evidence suggesting that piperazine derivatives possess antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Studies

-

Anticancer Study : In a study published in European Journal of Medicinal Chemistry, a related piperazine compound was tested against human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity (Khamrang et al., 2024).

Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis induction A549 (Lung) 12 Cell cycle arrest HCT116 (Colon) 10 Inhibition of proliferation - Antibacterial Activity : Another study evaluated the antibacterial properties of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with naphthoyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts (Gompper et al., 1992).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.